molecular formula C17H14ClN3O2 B11156450 3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11156450
M. Wt: 327.8 g/mol
InChI Key: WQVVIQIDEQGBEG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with 2-amino-3-methylpyridine in the presence of a base can lead to the formation of the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-methyl-N-(6-methylpyridin-2-yl)-1,3-oxazole-5-carboxamide
  • 3-(2-bromophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-5-ethyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the oxazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(6-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-5-9-14(19-10)20-17(22)15-11(2)23-21-16(15)12-7-3-4-8-13(12)18/h3-9H,1-2H3,(H,19,20,22)

InChI Key

WQVVIQIDEQGBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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